molecular formula C12H10N2O5 B8378478 7-(Methoxymethoxy)-8-nitroquinolin-2-yl formaldehyde

7-(Methoxymethoxy)-8-nitroquinolin-2-yl formaldehyde

Cat. No. B8378478
M. Wt: 262.22 g/mol
InChI Key: VGFQCXUVBJVWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173620B2

Procedure details

Referring to FIG. 20, under a nitrogen atmosphere, selenium dioxide (11 mg, 0.099 mmol) was added to a solution of 8a (22.1 mg, 0.089 mmol) in dioxane (2 mL) at 85° C. The reaction was stirred for 20 h at 85° C., then cooled, diluted with methanol, and vacuum filtered. The filtrate was collected and concentrated, leaving a yellow solid, which was purified by column chromatography (4:6 EtOAc/hexane) to provide 9a (13.7 mg, 0.0523 mmol, 59%) as a yellow solid: 1H NMR (CDCl3) δ 10.15 (1H, s), 8.35 (1H, d, J=8.4 Hz), 8.02 (1H, d, J=8 Hz), 8.00 (1H, d, J=9.6 Hz), 7.76 (1H, d, J=9.2 Hz), 5.43 (2H, s), 3.56 (3H, s); 13C NMR (CDCl3) δ 193.25, 154.14, 149.28, 140.47, 137.83, 137.55, 130.64, 125.26, 119.33, 117.34, 95.45, 57.24; FTIR (neat) 2858, 1715, 1529, 1263, 1197, 1155, 1061, 935, 918, 849, 806, 771, 658 cm−1; MS (ESI) m/z calculated for (C12H10N2O5+H)+ 263, found 263; HRMS (ESI) m/z calculated for (C12H10N2O5+H)+ 263.0668, found 263.0662.
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
22.1 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[CH3:4][O:5][CH2:6][O:7][C:8]1[C:17]([N+:18]([O-:20])=[O:19])=[C:16]2[C:11]([CH:12]=[CH:13][C:14]([CH3:21])=[N:15]2)=[CH:10][CH:9]=1>O1CCOCC1.CO>[CH3:4][O:5][CH2:6][O:7][C:8]1[C:17]([N+:18]([O-:20])=[O:19])=[C:16]2[C:11]([CH:12]=[CH:13][C:14]([CH:21]=[O:2])=[N:15]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
11 mg
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
22.1 mg
Type
reactant
Smiles
COCOC1=CC=C2C=CC(=NC2=C1[N+](=O)[O-])C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 h at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
leaving a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (4:6 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COCOC1=CC=C2C=CC(=NC2=C1[N+](=O)[O-])C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0523 mmol
AMOUNT: MASS 13.7 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.